N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclopropane ring, a furan ring, and a benzo[d]thiazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Cyclopropane Carboxylic Acid: Starting with a suitable cyclopropane derivative, the carboxylic acid group can be introduced through a carboxylation reaction.
Synthesis of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized from appropriate starting materials such as o-aminothiophenol and a suitable aldehyde or ketone.
Coupling of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts alkylation reaction using furan and a suitable alkylating agent.
Amide Bond Formation: The final step involves coupling the furan-2-ylmethyl group with the benzo[d]thiazole moiety and the cyclopropane carboxylic acid to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide: Lacks the methoxy group on the benzo[d]thiazole ring.
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide: Contains a propionamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which can impart distinct steric and electronic properties. The methoxy group on the benzo[d]thiazole ring may also influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-6-7-15-14(9-12)18-17(23-15)19(16(20)11-4-5-11)10-13-3-2-8-22-13/h2-3,6-9,11H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKCJLEMDTPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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